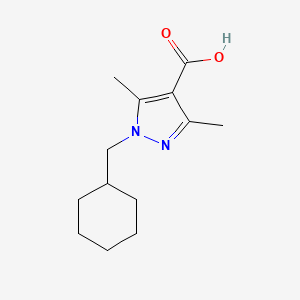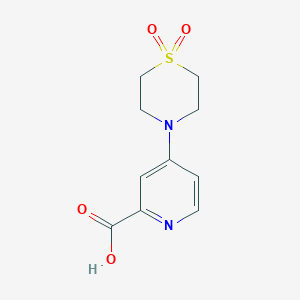
(3-Amino-4-methylphenyl)(1,1-dioxidothiomorpholino)methanone
Overview
Description
(3-Amino-4-methylphenyl)(1,1-dioxidothiomorpholino)methanone is a useful research compound. Its molecular formula is C12H16N2O3S and its molecular weight is 268.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Electrochemical Synthesis of Novel Derivatives : Largeron and Fleury (1998) described a two-step one-pot electrochemical synthesis process for novel 8-amino-1,4-benzoxazine derivatives, which possess anti-stress oxidative properties. This process involves the reaction of the electrogenerated 3,4-quinone with amino alcohols leading to 1,4-benzoxazin-8-one species, which can undergo subsequent amine addition reactions (Largeron & Fleury, 1998).
Anticancer Agents Synthesis : A study by Battula et al. (2017) focused on synthesizing and biologically evaluating a new series of thiomorpholine 1,1-dioxide derived 1,2,3-triazole hybrids as potential anticancer agents. This involved creating derivatives which were tested in vitro for anticancer activity against several cancer cell lines, showing potential anticancer activity (Battula et al., 2017).
Synthesis and Docking Studies of Thiazol Derivatives : Shahana and Yardily (2020) synthesized novel compounds like (4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone and conducted density functional theory (DFT) and docking studies to understand their antibacterial activity (Shahana & Yardily, 2020).
Study on p38 MAP Kinase Inhibitors : Ottosen et al. (2003) reported the synthesis and structure-activity relationship of 4-aminobenzophenones, a novel compound class with high antiinflammatory activity. These compounds were found to be potent p38 MAP kinase inhibitors, a crucial enzyme in inflammatory processes (Ottosen et al., 2003).
Molecular Docking for Antiviral Activity : FathimaShahana and Yardily (2020) synthesized a novel compound for antiviral activity analysis. They carried out molecular docking to understand the pharmacokinetic behavior and hydrogen bonding interaction of the analogue (FathimaShahana & Yardily, 2020).
Crystal Structure Analysis : Naveen et al. (2007) synthesized and characterized a compound through spectroscopic and X-ray diffraction methods, providing insight into its molecular structure (Naveen et al., 2007).
properties
IUPAC Name |
(3-amino-4-methylphenyl)-(1,1-dioxo-1,4-thiazinan-4-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S/c1-9-2-3-10(8-11(9)13)12(15)14-4-6-18(16,17)7-5-14/h2-3,8H,4-7,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLQGTNCONFQYRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCS(=O)(=O)CC2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![1-[3-(Cyclopropylmethoxy)phenyl]ethan-1-ol](/img/structure/B7863591.png)





